

An In-depth Technical Guide to the Early Research on Menfegol Spermicide

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Compound of Interest

Compound Name: *Menfegol*

Cat. No.: *B1682026*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol, a nonionic surfactant spermicide, emerged as a significant compound in the field of contraception during the mid to late 20th century. Chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether, it was developed as an active ingredient in various contraceptive formulations, including foaming tablets and coatings for condoms. This technical guide provides a comprehensive overview of the early research on **Menfegol**, focusing on its chemical synthesis, physicochemical properties, mechanism of action, and the methodologies and findings from key preclinical and clinical studies. The information is presented to serve as a foundational resource for researchers and professionals in drug development.

Chemical Synthesis and Physicochemical Properties

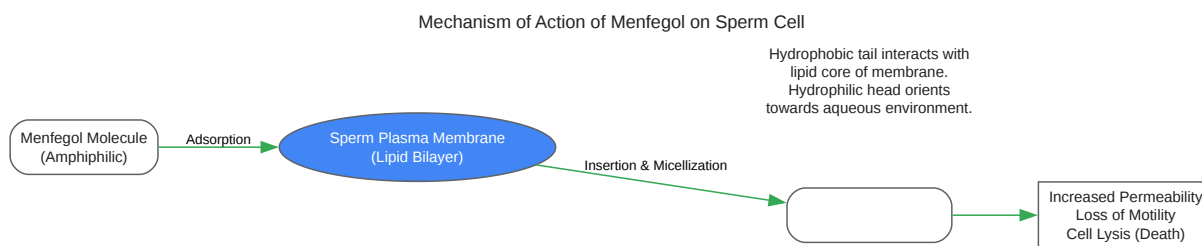
Early research successfully synthesized **Menfegol** from turpentine oil.^{[1][2][3]} The process involved leveraging the p-menthane structure derived from turpentine as the hydrophobic moiety, which was then subjected to ethoxylation to introduce the hydrophilic polyoxyethylene chain. The average number of oxyethylene units in the final product was approximately 8.8, a critical factor influencing its surfactant properties and spermicidal efficacy.

The physicochemical properties of **Menfegol** and other nonionic surfactants were extensively studied to understand their correlation with spermicidal activity. Key parameters are summarized in the table below.

Property	Menfegol (p-menthanylphenyl polyoxyethylene (8.8) ether)	Nonoxynol-9 (isononylphenyl polyoxyethylene (9.0) ether)	Octoxynol-9 (isooctylphenyl polyoxyethylene (9.0) ether)
Spermicidal Potency (Minimum effective concentration)	Lower than Nonoxynol-9	Higher than Menfegol	Lower than Menfegol and Nonoxynol-9
Critical Micelle Concentration (cmc)	No significant correlation with spermicidal potency in nonionics alone. [1] [2] [3]	No significant correlation with spermicidal potency in nonionics alone. [1] [2] [3]	No significant correlation with spermicidal potency in nonionics alone. [1] [2] [3]
Partition Coefficient (n-hexane/water)	Significant correlation with spermicidal potency. [1] [2] [3]	Significant correlation with spermicidal potency.	Significant correlation with spermicidal potency.
Surface Tension	Investigated, but not a primary determinant of spermicidal potency. [1] [2] [3]	Investigated, but not a primary determinant of spermicidal potency.	Investigated, but not a primary determinant of spermicidal potency.
Wetting Time	No significant correlation with spermicidal potency. [1] [2] [3]	No significant correlation with spermicidal potency.	No significant correlation with spermicidal potency.

Mechanism of Action

The primary mechanism of action of **Menfegol**, like other nonionic surfactant spermicides, is the disruption of the sperm cell's plasma membrane integrity. This action is attributed to the amphiphilic nature of the molecule, which allows it to interact with the lipid bilayer of the sperm membrane.



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Fig. 1: Spermicidal action of **Menfegol** on the sperm plasma membrane.

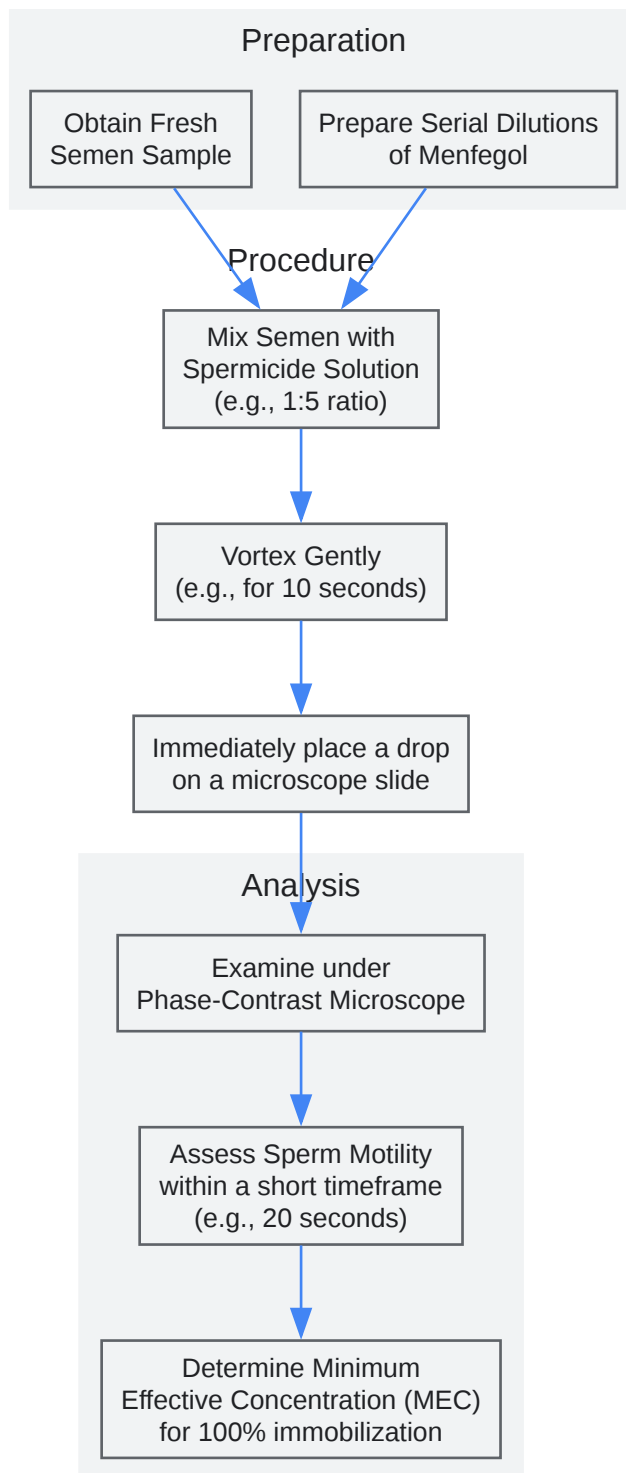
The hydrophobic p-menthanylphenyl group of **Menfegol** partitions into the lipid interior of the sperm membrane, while the hydrophilic polyoxyethylene chain remains oriented towards the aqueous environment. This insertion disrupts the organized structure of the lipid bilayer, leading to increased membrane permeability, loss of essential intracellular components, and ultimately, irreversible loss of motility and cell death. The significant correlation between the partition coefficient and spermicidal potency supports this membrane-disruption mechanism.^{[1][2][3]}

Experimental Protocols

In-Vitro Spermicidal Activity: The Sander-Cramer Test

A fundamental method used in early research to assess the spermicidal efficacy of compounds like **Menfegol** was the Sander-Cramer test.

Sander-Cramer Test Workflow



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Fig. 2: Workflow of the Sander-Cramer test for spermicidal activity.

Preclinical Toxicology Studies

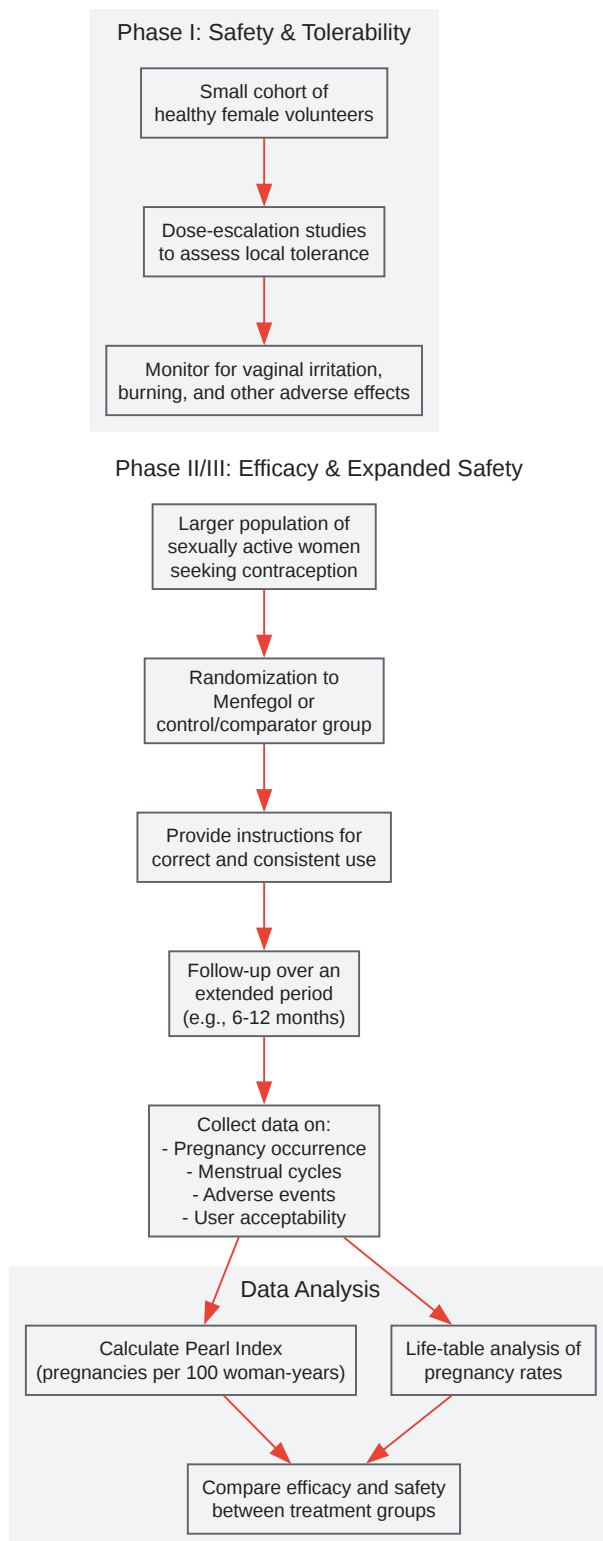
Prior to human trials, **Menfegol** would have undergone a battery of preclinical toxicology studies in animal models to assess its safety. While specific early reports are not readily available in the public domain, the standard toxicological evaluation for a vaginal contraceptive product would have included the following:

- **Acute Toxicity Studies:** To determine the effects of a single high dose and to establish the LD50 (lethal dose for 50% of the animal population). These studies were often conducted in rodents (e.g., mice and rats) via various routes of administration to understand systemic toxicity.
- **Vaginal Irritation Studies:** These were crucial for a topically applied product. The spermicide formulation would be applied intravaginally to animals (commonly rabbits) for a specified period, followed by macroscopic and microscopic examination of the vaginal mucosa for signs of irritation, inflammation, or tissue damage.
- **Systemic Toxicity Studies (Repeat-Dose):** To evaluate the potential for cumulative toxicity from repeated exposure. These studies would involve daily or frequent administration of the spermicide over an extended period (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent). A wide range of endpoints would be assessed, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.
- **Reproductive and Developmental Toxicity Studies:** To assess the potential effects on fertility, pregnancy, and fetal development. These studies would investigate the impact of the spermicide on male and female reproductive organs and function, as well as its potential to cause birth defects.

Clinical Trial Design: Efficacy and Safety Assessment

Early clinical trials of **Menfegol** aimed to establish its contraceptive efficacy and safety in human subjects. These trials were typically designed as follows:

Early Clinical Trial Logical Flow for Menfegol

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Summary of Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early in-vitro and clinical research on **Menfegol**.

Table 1: In-Vitro Spermicidal Activity of **Menfegol**-Coated Condoms

Menfegol Concentration	Sperm Motility	Sperm Viability
≥ 0.5 mg/ml	Completely Suppressed	No viable sperm observed

Data from a study on **menfegol**-coated condoms where normal semen samples were ejaculated directly into the condoms.

Table 2: Comparative Clinical Trial of Neo Sampooon (**Menfegol**) vs. Emko Foam (Nonoxynol-9)

Parameter	Neo Sampooon (60 mg Menfegol)	Emko Foam (8% Nonoxynol-9)
12-Month Cumulative Pregnancy Rate (per 100 women)	2.8	2.1
12-Month Continuation Rate (per 100 women)	77.6	77.2

Data from a 12-month comparative clinical trial.

Table 3: Incidence of Genital Lesions with **Menfegol** Foaming Tablets (14-Day Study)

Frequency of Use	Incidence of Genital Lesions (%)
Once every other day	5.0
Once a day	11.8
Twice a day	27.8
Four times a day	49.7
Eight times a day	29.4

Data from a randomized, placebo-controlled safety study.

Conclusion

The early research on **Menfegol** established it as a potent nonionic surfactant spermicide. Its synthesis from readily available materials and its demonstrated efficacy in in-vitro and clinical studies positioned it as a viable contraceptive agent. The correlation of its spermicidal activity with its physicochemical properties, particularly the partition coefficient, provided a rational basis for its mechanism of action centered on sperm membrane disruption. While effective, subsequent research also highlighted the potential for local toxicity with frequent use, a critical consideration in the development and recommended use of any vaginal microbicide. This guide serves as a detailed repository of the foundational scientific and clinical investigations into **Menfegol**, offering valuable insights for the ongoing development of safe and effective contraceptive technologies.

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